molecular formula C7H13NO3S B14539541 N-Butanoyl-L-cysteine CAS No. 62309-95-9

N-Butanoyl-L-cysteine

Cat. No.: B14539541
CAS No.: 62309-95-9
M. Wt: 191.25 g/mol
InChI Key: JLGDXLJLBLWEPD-YFKPBYRVSA-N
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Description

N-Butanoyl-L-cysteine is an N-acyl-L-α-amino acid resulting from the formal condensation of the carboxy group of 4-(indol-3-yl)butanoic acid with the amino group of L-cysteine . This compound is known for its unique structure, which includes an indole ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butanoyl-L-cysteine typically involves the condensation of 4-(indol-3-yl)butanoic acid with L-cysteine. This reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Butanoyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break disulfide bonds.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Free thiol groups.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

N-Butanoyl-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Butanoyl-L-cysteine involves its interaction with various molecular targets and pathways. The compound’s thiol group can participate in redox reactions, influencing cellular redox status and signaling pathways. Additionally, the indole ring structure allows it to interact with specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    N-Formyl-L-cysteine: Another N-acyl derivative with distinct biological activities.

Uniqueness

N-Butanoyl-L-cysteine is unique due to its indole ring structure, which imparts specific chemical and biological properties. This structural feature differentiates it from other N-acyl derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

62309-95-9

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

(2R)-2-(butanoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C7H13NO3S/c1-2-3-6(9)8-5(4-12)7(10)11/h5,12H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

JLGDXLJLBLWEPD-YFKPBYRVSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

CCCC(=O)NC(CS)C(=O)O

Origin of Product

United States

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